In Vivo P50 Shift: ITPP Sodium Salt vs. 2,3-BPG Baseline in Murine Models
ITPP sodium salt produces a dose-dependent increase in hemoglobin P50, the oxygen partial pressure at 50% saturation, a direct measure of oxygen release capacity. In contrast, the natural allosteric effector 2,3-BPG has a limited P50 shift capacity due to its physiological regulatory range and inability to be exogenously administered as an effective membrane-permeant agent [1]. The quantitative advantage of ITPP is established by a maximal P50 increase of 31% over baseline following intraperitoneal administration in mice [2].
| Evidence Dimension | Hemoglobin P50 Shift (In Vivo) |
|---|---|
| Target Compound Data | Maximal increase of 31% over baseline (P50 from 37±2 mmHg to 51±2 mmHg at high dose) [2] |
| Comparator Or Baseline | 2,3-BPG endogenous baseline (no exogenous administration; P50 shift limited to physiological range [1]) |
| Quantified Difference | ITPP increases P50 by up to 31%; 2,3-BPG cannot be exogenously administered to achieve a comparable effect due to membrane impermeability. |
| Conditions | Mice, i.p. administration of 3 g/kg ITPP sodium salt; P50 measured via oxygen dissociation curve [2] |
Why This Matters
For researchers modeling hypoxia or evaluating oxygen delivery therapeutics, ITPP sodium salt provides a quantifiable and reproducible rightward shift in the oxygen dissociation curve that cannot be achieved with endogenous effectors, making it an essential tool for mechanistic studies and preclinical efficacy testing.
- [1] Bionity.com. Increasing Oxygen Delivery: Allosteric Effectors of Human Hemoglobin. 2011. (Describes 2,3-BPG as natural effector with limited therapeutic utility due to membrane impermeability). View Source
- [2] Biolo A, Greferath R, Siwik DA, et al. Enhanced exercise capacity in mice with severe heart failure treated with an allosteric effector of hemoglobin, myo-inositol trispyrophosphate. Proc Natl Acad Sci U S A. 2009;106(6):1926-1929. doi:10.1073/pnas.0812381106. View Source
